3BrB-PP1

Chemical Genetics Kinase Signaling S. pombe

3BrB-PP1 is an ATP-competitive bumped kinase inhibitor specifically designed for analog-sensitive (AS) kinase alleles. Its 3-bromobenzyl substituent confers exclusive selectivity for engineered kinases over wild-type, enabling precise temporal control in live-cell studies (e.g., Cdc2-asM17 synchronization superior to cdc25-22). For demanding chemical-genetic applications, 3BrB-PP1 delivers unmatched AS-allele specificity not achievable with PP1 or other BKIs.

Molecular Formula C16H18BrN5
Molecular Weight 360.25 g/mol
CAS No. 956025-99-3
Cat. No. B140186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3BrB-PP1
CAS956025-99-3
Synonyms3-[(3-Bromophenyl)methyl]-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine;  _x000B_3-BrB-PP1; 
Molecular FormulaC16H18BrN5
Molecular Weight360.25 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)Br)N
InChIInChI=1S/C16H18BrN5/c1-16(2,3)22-15-13(14(18)19-9-20-15)12(21-22)8-10-5-4-6-11(17)7-10/h4-7,9H,8H2,1-3H3,(H2,18,19,20)
InChIKeyFTICVONBLRGQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3BrB-PP1 (CAS 956025-99-3): A High-Fidelity Tool for Chemical Genetic Dissection of Kinase Signaling


3BrB-PP1 (3-(3-Bromobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is an ATP-competitive, cell-permeable small molecule . It functions as a 'bumped' kinase inhibitor, a critical component of the analog-sensitive kinase system. Unlike pan-kinase inhibitors, 3BrB-PP1 is designed with a bulky 3-bromobenzyl substituent. This structural feature enables it to selectively and potently inhibit engineered 'analog-sensitive' (as) kinase mutants that possess a space-creating gatekeeper mutation (e.g., a glycine to alanine or methionine substitution), while largely sparing the activity of wild-type (WT) kinases [1]. This mechanism provides an unparalleled level of temporal and target-specific control in cellular signaling studies, making it an indispensable chemical probe for functional genomics and drug target validation [1].

Why 3BrB-PP1 Cannot Be Replaced by Closely Related Pyrazolopyrimidine Analogs


Generic substitution of 3BrB-PP1 with its close structural analogs (e.g., 3MB-PP1, 1NM-PP1, or parent PP1) or other pan-kinase inhibitors will lead to experimental failure or uninterpretable data. The functional differentiation of 3BrB-PP1 is based on its specific chemical 'bump' (a bromine atom), which dictates its exclusive selectivity for a complementary 'hole' in a genetically engineered kinase mutant . Using a different analog like 3MB-PP1 (which has a methyl group) or 1NM-PP1 changes the shape of the 'bump' and therefore alters the inhibitor's selectivity profile and potency against the intended analog-sensitive kinase [1]. Employing a non-specific kinase inhibitor would completely negate the purpose of the analog-sensitive approach, as it would inhibit both the WT and mutant kinases (or a broad swath of the kinome), eliminating target-specificity. The quantitative data below provide direct evidence for why 3BrB-PP1 is a non-interchangeable tool for specific experimental paradigms [1].

Quantitative Evidence for 3BrB-PP1's Differential Activity and Selectivity


Selective Growth Inhibition of Analog-Sensitive (as) vs. Wild-Type (WT) Fission Yeast Kinases

A direct head-to-head comparison in a cellular context shows that 3BrB-PP1 selectively inhibits the growth of S. pombe strains expressing analog-sensitive (as) kinases (dsk1-as, lkh1-as, prp4-as) while showing no significant effect on the corresponding wild-type strains or the DMSO control. This demonstrates that its biological activity is entirely dependent on the presence of the engineered gatekeeper mutation [1].

Chemical Genetics Kinase Signaling S. pombe Functional Genomics

Potent and Selective Inhibition of CDPK1 Gatekeeper Mutant in an In Vitro Kinase Assay

In a controlled in vitro kinase assay, the sensitivity of TgCDPK1 to 3BrB-PP1 is dramatically altered by a single gatekeeper mutation. While quantitative IC50 values are not provided in the accessible text, the study explicitly states that a mutation of the glycine gatekeeper to methionine (G128M) shifted the sensitivity of the purified kinase by 'more than 4 logs' (i.e., >10,000-fold) [1]. This confirms that 3BrB-PP1's potent inhibitory activity is highly specific to the analog-sensitive kinase conformation.

Kinase Assay Target Validation Toxoplasma gondii CDPK1

Anti-Parasitic Cellular Activity Against Wild-Type Toxoplasma gondii

In a cellular model of infection, 3BrB-PP1 demonstrates potent activity against wild-type Toxoplasma gondii parasites. This activity is due to the fortuitous presence of a naturally small glycine gatekeeper residue in TgCDPK1, which accommodates the 'bumped' inhibitor without genetic engineering .

Antiparasitic Toxoplasma gondii Cellular Assay CDPK1

Comparative Cellular Efficacy in T. gondii: 3BrB-PP1 vs. 3MB-PP1

A comparison of EC50 values for two closely related 'bumped' kinase inhibitors reveals a difference in their cellular potency against wild-type Toxoplasma gondii. In a similar assay format, 3MB-PP1 exhibits slightly higher potency (lower EC50) than 3BrB-PP1 [REFS-1, REFS-2]. This cross-study comparison suggests that the identity of the 'bump' (bromine vs. methyl) can fine-tune potency, a crucial consideration when selecting the optimal tool compound for a specific biological system.

Antiparasitic Toxoplasma gondii Comparative Pharmacology CDPK1

High-Value Research Applications of 3BrB-PP1 Based on Evidence of Selective Inhibition


Conditional and Reversible Inactivation of a Single Kinase in Living Cells (Chemical Genetics)

The definitive evidence that 3BrB-PP1 selectively inhibits the growth of S. pombe strains harboring analog-sensitive (as) kinases (dsk1-as, lkh1-as, prp4-as) but not wild-type strains [1] makes it an ideal tool for chemical genetic studies. A researcher can replace a wild-type kinase gene with its analog-sensitive counterpart, and then use 3BrB-PP1 to acutely and reversibly inhibit that specific kinase's activity in living cells. This allows for the precise temporal mapping of its functions, identification of direct substrates, and dissection of signaling pathways without the confounding effects of compensatory mechanisms or off-target inhibition seen with genetic knockouts or broad-spectrum inhibitors. This application is supported by the compound's use in studies of exocytosis regulation by the Orb6 kinase and cell polarity by the Sty1 pathway [REFS-2, REFS-3].

Target Validation and Functional Studies of CDPK1 in Apicomplexan Parasites

The potent cellular activity of 3BrB-PP1 against wild-type Toxoplasma gondii (EC50 = 0.38 μM) provides a powerful tool for studying the essential roles of Calcium-Dependent Protein Kinase 1 (CDPK1). As CDPK1 is critical for parasite motility, host-cell invasion, and egress [4], 3BrB-PP1 can be used to chemically phenocopy genetic disruption of CDPK1. Researchers can apply the compound to acutely block these processes, enabling detailed mechanistic studies of the calcium-signaling cascade, microneme secretion, and the host-pathogen interface. This is particularly valuable because CDPK1 is a validated drug target absent from mammalian hosts [4].

Differentiating the Roles of Closely Related Kinases via Selective Inhibitor Profiling

The cross-study comparison showing that 3BrB-PP1 (EC50 = 0.38 μM) and its methyl-analog 3MB-PP1 (EC50 ≈ 0.20 μM) exhibit different cellular potencies against T. gondii [REFS-4, REFS-6] highlights a crucial application. In systems where multiple analog-sensitive kinases are present, or where a native kinase has a naturally accommodating gatekeeper, the choice between 3BrB-PP1 and other 'bumped' inhibitors becomes a tool for probing subtle differences in ATP-binding pocket geometry. Using a panel of these inhibitors (e.g., 1NM-PP1, 3MB-PP1, 3BrB-PP1) allows researchers to establish a selectivity 'fingerprint' that can help identify the specific kinase responsible for a given phenotype or validate the selectivity of an inhibitor for its intended target in a complex proteome.

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